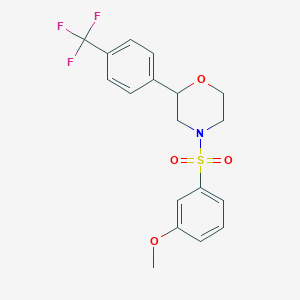
4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a useful research compound. Its molecular formula is C18H18F3NO4S and its molecular weight is 401.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The trifluoromethyl group and the methoxyphenyl group are known to play important roles in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethylation process involving the trifluoromethyl group is known to be significant in pharmaceuticals, agrochemicals, and materials .
生物活性
4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may influence its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18F3NO4S, with a molecular weight of 401.4 g/mol. The compound features a morpholine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety has been shown to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have demonstrated:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., K562 leukemia cells) revealed that related compounds can induce apoptosis through mitochondrial pathways, suggesting potential for use in cancer therapies .
- Mechanism Insights : The compound may enhance reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects:
- Bacterial Inhibition : Similar sulfonamide derivatives have shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 15.625 μM .
- Biofilm Disruption : Some studies indicate that these compounds can disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Case Studies
-
Study on Anticancer Efficacy :
A study evaluated the effects of a structurally related compound on breast cancer models. Results indicated significant tumor growth inhibition and enhanced survival rates in treated mice compared to controls . -
Antimicrobial Efficacy Against MRSA :
Another study assessed the antimicrobial properties against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated bactericidal activity with an MIC comparable to standard antibiotics, highlighting its potential as an alternative treatment option .
Summary of Findings
属性
IUPAC Name |
4-(3-methoxyphenyl)sulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-25-15-3-2-4-16(11-15)27(23,24)22-9-10-26-17(12-22)13-5-7-14(8-6-13)18(19,20)21/h2-8,11,17H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGJRNLUNURQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














